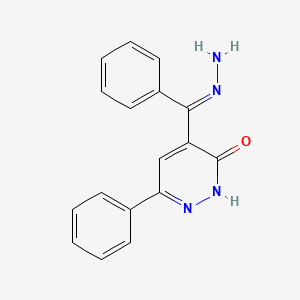
4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a hydrazone group attached to a phenyl ring and a pyridazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one typically involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 4-phenyl-3(2H)-pyridazinone with phenylhydrazine in the presence of an acid catalyst. The reaction is usually carried out in ethanol or methanol under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the pyridazinone ring can lead to the formation of dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Reduction: Dihydropyridazine derivatives with potential biological activity.
Substitution: Functionalized derivatives with varied properties depending on the introduced groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one is largely dependent on its interaction with biological targets. In medicinal chemistry, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The hydrazone group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydrazono(phenyl)methyl)-6-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of a phenyl group.
4-(Hydrazono(phenyl)methyl)-5-phenylpyridazin-3(2H)-one: Similar structure but with a different substitution pattern on the pyridazine ring.
Uniqueness
4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H14N4O |
|---|---|
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
3-phenyl-5-[(E)-C-phenylcarbonohydrazonoyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C17H14N4O/c18-19-16(13-9-5-2-6-10-13)14-11-15(20-21-17(14)22)12-7-3-1-4-8-12/h1-11H,18H2,(H,21,22)/b19-16+ |
Clave InChI |
QKKVVQHJOVVBEN-KNTRCKAVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2)/C(=N/N)/C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(=NN)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


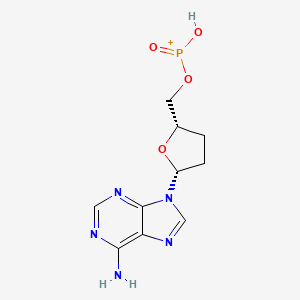
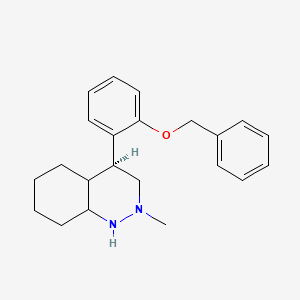


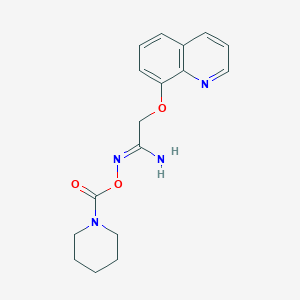
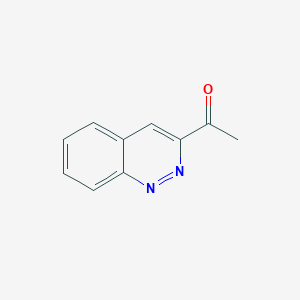
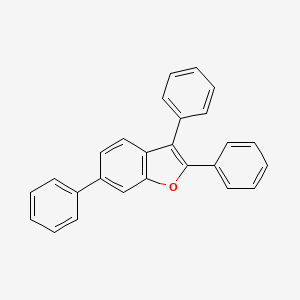
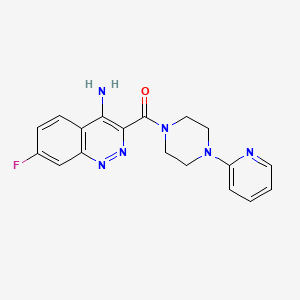
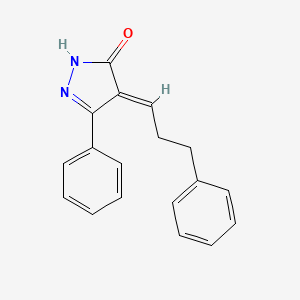
![7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15212294.png)
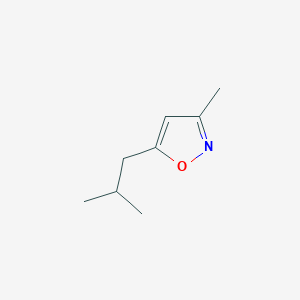
![N-{1-Butylcarbamoyl-2-[5-(4-nitrophenyl)furan-2-yl]vinyl}-4-methylbenzamide](/img/structure/B15212309.png)
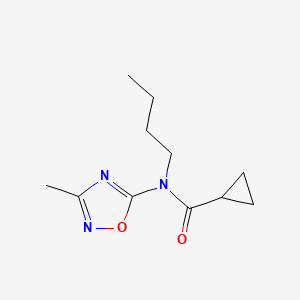
![4-Bromo-5-{[2-(methylamino)phenyl]sulfanyl}-2-phenylpyridazin-3(2H)-one](/img/structure/B15212332.png)
